molecular formula C25H44N4O2S B2513258 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 352443-53-9

7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B2513258
CAS No.: 352443-53-9
M. Wt: 464.71
InChI Key: ZHOSKUYHYDCFTR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The steps include:

    Alkylation: The purine core is alkylated using hexadecyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Methylation: The methyl group is introduced using methyl iodide under basic conditions.

    Thioether Formation: The propylsulfanyl group is added via a nucleophilic substitution reaction using propylthiol and a suitable leaving group on the purine ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the purine core or the sulfur atom using reducing agents such as lithium aluminum hydride.

    Substitution: The hexadecyl and propylsulfanyl groups can be substituted with other alkyl or aryl groups using appropriate nucleophiles and electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various alkyl or aryl substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of long-chain alkyl groups on biological activity. It may serve as a model compound for understanding the interactions between lipophilic molecules and biological membranes.

Medicine

Potential medical applications include its use as a lead compound for developing new drugs. Its purine core is a common motif in many biologically active molecules, including antiviral and anticancer agents.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as surfactants or lubricants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with biological targets such as enzymes or receptors. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or modulating membrane-bound proteins. The purine core can interact with nucleic acids or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Hexadecyl-3-methyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of a long alkyl chain, a methyl group, and a propylsulfanyl group. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

352443-53-9

Molecular Formula

C25H44N4O2S

Molecular Weight

464.71

IUPAC Name

7-hexadecyl-3-methyl-8-propylsulfanylpurine-2,6-dione

InChI

InChI=1S/C25H44N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-21-22(26-25(29)32-20-5-2)28(3)24(31)27-23(21)30/h4-20H2,1-3H3,(H,27,30,31)

InChI Key

ZHOSKUYHYDCFTR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCCC)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

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